5-(Diethoxymethyl)-3-methyl-1H-pyrazole
Description
Historical Context and Evolution of Pyrazole (B372694) Synthesis
The history of pyrazole chemistry began in 1883 when German chemist Ludwig Knorr first synthesized a pyrazole derivative, 1-phenyl-3-methyl-5-pyrazolone, through the condensation of ethyl acetoacetate (B1235776) and phenyl hydrazine (B178648). bohrium.com This reaction laid the groundwork for what is now known as the Knorr pyrazole synthesis, a classic and still widely used method involving the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine derivatives. nih.gov
Another pioneering method was developed in 1898 by Hans von Pechmann, who synthesized the parent pyrazole from acetylene (B1199291) and diazomethane. organic-chemistry.org Over the decades, the synthetic repertoire for pyrazoles has expanded significantly. Key developments include:
Reaction of α,β-unsaturated aldehydes and ketones with hydrazines: This method involves a cyclocondensation reaction followed by oxidation to yield the aromatic pyrazole ring. nih.govjmchemsci.com
1,3-Dipolar Cycloaddition: The reaction of nitrile imines with alkynes provides a powerful and regioselective route to highly substituted pyrazoles. nih.govnih.gov
Modern Catalytic Methods: Contemporary organic synthesis now employs various transition-metal-catalyzed reactions, offering milder conditions and greater functional group tolerance for constructing the pyrazole core. organic-chemistry.org
This evolution from classical condensation reactions to modern catalytic systems has enabled the synthesis of a vast library of pyrazole derivatives with diverse substitution patterns.
Strategic Importance of Functionalized Pyrazoles in Organic Synthesis
Functionalized pyrazoles are five-membered heterocyclic compounds that are invaluable as building blocks, or synthons, in organic synthesis. nbinno.comscirp.org Their strategic importance stems from the pyrazole core's presence in a multitude of biologically active molecules across various industries. nbinno.comnih.gov
Key Areas of Application:
| Sector | Examples of Application |
| Pharmaceuticals | The pyrazole scaffold is a "privileged scaffold" in medicinal chemistry, found in drugs with anti-inflammatory (e.g., Celecoxib), analgesic, antimicrobial, and anticancer properties. jmchemsci.comnbinno.com |
| Agrochemicals | Pyrazole derivatives are crucial intermediates in the manufacturing of herbicides, insecticides, and fungicides, contributing significantly to crop protection. nbinno.comnih.gov |
| Materials Science | The unique photophysical properties of certain pyrazoles are leveraged in the development of advanced materials like organic light-emitting diodes (OLEDs). nbinno.com |
The ability to introduce various functional groups onto the pyrazole ring allows chemists to fine-tune the steric, electronic, and pharmacokinetic properties of the final molecules, making functionalized pyrazoles essential tools in the design of complex and targeted compounds.
Rationale for Investigating 5-(Diethoxymethyl)-3-methyl-1H-pyrazole as a Key Intermediate
The specific compound, this compound, is of significant interest due to the nature of its substituent at the 5-position. The diethoxymethyl group, -CH(OCH₂CH₃)₂, is a diethyl acetal (B89532). In organic synthesis, acetals are widely used as protecting groups for aldehydes.
The primary rationale for investigating this compound is its role as a stable and versatile precursor to 3-methyl-1H-pyrazole-5-carbaldehyde . Pyrazole carbaldehydes, particularly those with the aldehyde group at the C-3 or C-5 position, are highly valuable intermediates. bohrium.comresearchgate.net The aldehyde functionality is one of the most versatile in chemistry, readily participating in a wide range of transformations to build molecular complexity, including:
Oxidation to carboxylic acids.
Reduction to alcohols.
Formation of imines and Schiff bases.
Wittig and related olefination reactions.
Aldol and other condensation reactions.
By masking the reactive aldehyde as a stable acetal, this compound allows for chemical modifications to be performed on other parts of the molecule (such as the N-1 position of the pyrazole ring) without affecting the aldehyde group. The aldehyde can then be easily deprotected under mild acidic conditions when needed. This strategy of protection and deprotection is fundamental in multi-step synthesis. For example, the synthesis of functionalized regioisomeric pyrazoles has been demonstrated using a pyrazole C-5 acetal as a key intermediate, highlighting the practical utility of this approach. researchgate.net Therefore, this compound is not an end product itself, but a crucial building block that provides a controlled and stepwise pathway to highly functionalized pyrazole derivatives for pharmaceutical and other applications. bohrium.comresearchgate.net
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H16N2O2 |
|---|---|
Molecular Weight |
184.24 g/mol |
IUPAC Name |
3-(diethoxymethyl)-5-methyl-1H-pyrazole |
InChI |
InChI=1S/C9H16N2O2/c1-4-12-9(13-5-2)8-6-7(3)10-11-8/h6,9H,4-5H2,1-3H3,(H,10,11) |
InChI Key |
QCXHRDOBXUTQPJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C1=NNC(=C1)C)OCC |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 5 Diethoxymethyl 3 Methyl 1h Pyrazole and Its Analogs
Cyclocondensation Approaches to the Pyrazole (B372694) Core
Cyclocondensation reactions are a primary and versatile strategy for constructing the pyrazole ring. mdpi.com These methods typically involve the reaction of a binucleophilic hydrazine (B178648) derivative with a 1,3-dielectrophilic species. sci-hub.se
Utilizing 1,3-Dicarbonyl Precursors and Hydrazine Derivatives
The Knorr pyrazole synthesis, a classic and widely employed method, involves the cyclocondensation of 1,3-dicarbonyl compounds with hydrazines. beilstein-journals.orgnih.gov This approach offers a straightforward route to a diverse range of substituted pyrazoles. mdpi.com The reaction of a 1,3-diketone with a hydrazine derivative can, however, lead to a mixture of regioisomers, particularly when an unsymmetrical diketone and a substituted hydrazine are used. nih.govmdpi.com
To synthesize 5-(diethoxymethyl)-3-methyl-1H-pyrazole, a suitable 1,3-dicarbonyl precursor would be 1,1-diethoxy-4,4-pentanedione. Reaction of this diketone with hydrazine hydrate (B1144303) would lead to the formation of the target pyrazole. The regioselectivity of the reaction is a key consideration, as the initial condensation can occur at either carbonyl group.
| Precursor 1 | Precursor 2 | Product | Reference |
| 1,3-Dicarbonyl Compound | Hydrazine Derivative | Substituted Pyrazole | mdpi.combeilstein-journals.orgnih.gov |
| Acetylacetone | Hydrazine | 3,5-dimethylpyrazole (B48361) | wikipedia.org |
| Ethyl Acetoacetate (B1235776) | Phenylhydrazine | 1,3,5-substituted pyrazoles | nih.gov |
Modern advancements in this methodology include the use of catalysts to improve reaction rates and yields. For instance, nano-ZnO has been utilized as an efficient catalyst for the synthesis of 1,3,5-substituted pyrazoles. nih.gov Furthermore, "one-pot" procedures have been developed where the 1,3-dicarbonyl compound is generated in situ from simpler starting materials like ketones and acid chlorides, followed by the addition of hydrazine to form the pyrazole. mdpi.com
Alkynone-Hydrazine Cycloadditions for Pyrazole Formation
The reaction of alkynones with hydrazines provides another powerful route to pyrazoles. organic-chemistry.org This method involves the Michael addition of hydrazine to the α,β-unsaturated ketone system, followed by intramolecular cyclization and dehydration to afford the aromatic pyrazole ring. The regioselectivity of this reaction is generally well-controlled, with the nitrogen of the hydrazine that initially attacks the β-carbon of the alkynone typically becoming the N1 of the pyrazole ring.
For the synthesis of this compound, a potential alkynone precursor would be 1,1-diethoxy-4-pentyn-2-one. The reaction of this alkynone with hydrazine would be expected to yield the desired product. Silver-catalyzed reactions of trifluoromethylated ynones with hydrazines have been shown to proceed rapidly at room temperature, offering a highly regioselective pathway to 3-CF3-pyrazoles. mdpi.com
Enaminone-Based Cyclizations
Enaminones are versatile building blocks in heterocyclic synthesis due to their dual nucleophilic and electrophilic character. researchgate.net The reaction of enaminones with hydrazine derivatives offers a regioselective route to pyrazoles. sci-hub.senih.gov In this approach, the enaminone acts as a 1,3-dielectrophilic synthon.
A plausible synthetic route to this compound using this methodology would involve the reaction of an enaminone such as 4-(dimethylamino)-1,1-diethoxy-3-penten-2-one with hydrazine. The reaction proceeds through an initial condensation of hydrazine at the carbonyl group, followed by an intramolecular cyclization with the elimination of the dimethylamino group. sci-hub.se This method often provides high yields and good regioselectivity. sci-hub.se Acid catalysis is sometimes employed to facilitate the cyclization. beilstein-journals.org
Functional Group Interconversions on Existing Pyrazole Scaffolds
An alternative strategy to de novo ring synthesis is the modification of pre-existing pyrazole cores. This approach is particularly useful for introducing sensitive functional groups or for the late-stage diversification of pyrazole libraries. mdpi.com
Introduction and Manipulation of the Diethoxymethyl Group
The diethoxymethyl group, a stable acetal (B89532), can be introduced onto a pyrazole ring through various methods. One common approach is the formylation of a pyrazole followed by acetalization. For example, a 5-formyl-3-methyl-1H-pyrazole could be treated with triethyl orthoformate in the presence of an acid catalyst to yield this compound.
Alternatively, a pyrazole with a suitable leaving group at the 5-position, such as a halogen, could undergo a nucleophilic substitution reaction with the sodium salt of diethoxymethanol. Direct C-H functionalization of the pyrazole ring is also an increasingly explored avenue for introducing new substituents.
Strategies for Methyl Group Incorporation
The introduction of a methyl group onto a pyrazole ring can be achieved through several established methods. One common strategy is the use of organometallic reagents. For instance, a 3-halo-5-(diethoxymethyl)-1H-pyrazole could be subjected to a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Stille coupling, with a methyl-containing organometallic reagent like methylboronic acid or trimethylstannane.
Direct C-H methylation of the pyrazole ring is a more atom-economical approach. Radical methylation reactions, often initiated by peroxide species, can be employed. Additionally, lithiation of the pyrazole ring at the desired position followed by quenching with an electrophilic methyl source, such as methyl iodide, is a well-established method for regioselective methylation. enamine.net N-methylation of the pyrazole ring is also a common transformation and can be achieved using various methylating agents. acs.orgnih.gov The regioselectivity of N-alkylation can be influenced by the steric and electronic properties of both the pyrazole substrate and the alkylating agent. acs.orgreddit.com
| Reagent/Catalyst | Transformation | Reference |
| Organometallic Reagents (e.g., Methylboronic Acid) | Cross-coupling for C-methylation | enamine.net |
| Methyl Iodide | Quenching of lithiated pyrazole for C-methylation | enamine.net |
| α-Halomethylsilanes | N-methylation | acs.orgnih.gov |
Catalyst-Mediated Synthetic Routes
Catalysis is fundamental to modern organic synthesis, offering efficient and selective pathways to complex molecules. For the synthesis of this compound, various catalytic systems, including transition metals, Lewis acids, and organocatalysts, provide powerful tools for constructing the pyrazole core with the desired substitution pattern.
Transition-metal catalysis offers robust methods for forming C-C and C-N bonds, which are essential for constructing and functionalizing the pyrazole ring. nih.gov These methods can be broadly categorized into two approaches: the construction of the pyrazole ring itself and the late-stage functionalization of a pre-formed pyrazole scaffold.
Recent advancements have focused on direct C-H functionalization, which avoids the need for pre-functionalized starting materials, thereby increasing atom economy. nih.gov For instance, a pre-existing 3-methyl-1H-pyrazole could theoretically be functionalized at the C5 position using a palladium or rhodium catalyst to introduce a formyl group, which can then be protected as its diethyl acetal. While direct C-H formylation can be challenging, related cross-coupling reactions provide a viable alternative.
Copper-catalyzed reactions are also prominent in pyrazole synthesis. For example, copper-catalyzed cycloaddition strategies have been developed that could be adapted for the synthesis of 3,5-disubstituted pyrazoles. nih.gov The choice of catalyst and ligands is crucial for controlling the reaction's efficiency and selectivity.
Table 1: Examples of Transition Metals in Pyrazole Synthesis
| Catalyst Type | Reaction Example | Application to Target Compound | Reference |
|---|---|---|---|
| Palladium (Pd) | C-H Arylation/Alkylation | Functionalization at C5 of 3-methyl-1H-pyrazole. | nih.gov |
| Copper (Cu) | Oxidative [3+2] Cycloaddition | Ring formation from hydrazines and alkynoates. | nih.gov |
Lewis acid catalysis is frequently employed to accelerate the classical synthesis of pyrazoles from 1,3-dicarbonyl compounds and hydrazines. The Lewis acid activates the carbonyl group, facilitating nucleophilic attack by the hydrazine and subsequent cyclization/dehydration to form the aromatic pyrazole ring.
For the synthesis of this compound, a suitable precursor would be a β-keto-acetal, such as 5,5-diethoxy-2-oxopentanal or its equivalent. The reaction with hydrazine hydrate in the presence of a Lewis acid catalyst would lead to the pyrazole core. Various Lewis acids, such as tin(IV) chloride (SnCl₄), titanium(IV) chloride (TiCl₄), and boron trifluoride etherate (BF₃·OEt₂), have been shown to be effective in pyrazole synthesis. The choice of Lewis acid can influence reaction rates and, in some cases, the regiochemical outcome of the cyclization.
Organocatalysis has emerged as a powerful, metal-free alternative for synthesizing heterocyclic compounds, often providing high levels of stereocontrol and employing environmentally benign catalysts. nih.gov For pyrazole synthesis, organocatalysts such as secondary amines (e.g., pyrrolidine) or cinchona alkaloids can be utilized. nih.govnih.gov
One prominent organocatalytic route is the [3+2] cycloaddition between carbonyl compounds and diazoacetates, catalyzed by secondary amines. nih.gov This method generates substituted pyrazoles with high regioselectivity under mild, room-temperature conditions. nih.gov Another approach involves a tandem Michael addition and Thorpe-Ziegler type reaction, which can be catalyzed by cinchona alkaloids to produce fused pyrazole systems enantioselectively. nih.gov By selecting appropriate starting materials, such as a β-keto acetal and a suitable reaction partner, these methodologies could be adapted for the asymmetric synthesis of pyrazole analogs.
Regioselective Synthesis of this compound Isomers
A significant challenge in the synthesis of unsymmetrically 3,5-disubstituted pyrazoles is controlling the regioselectivity. The reaction of an unsymmetrical 1,3-dicarbonyl compound with hydrazine can yield two possible regioisomers. In the case of the target molecule, the reaction could produce both this compound and its isomer, 3-(diethoxymethyl)-5-methyl-1H-pyrazole.
Several strategies have been developed to achieve high regioselectivity:
Use of Alkynyl Ketones: The reaction of acetylenic ketones with substituted hydrazines often proceeds with high regioselectivity, affording single pyrazole isomers in excellent yields regardless of the substituents. researchgate.net
Cycloaddition Reactions: 1,3-dipolar cycloadditions of diazo compounds with activated alkynes or alkyne surrogates, such as bromovinyl acetals, provide a cost-effective and highly regioselective route to 3,5-disubstituted pyrazoles. thieme.de
Solvent Effects: The choice of solvent can dramatically influence the regiochemical outcome. It has been demonstrated that using fluorinated alcohols, such as 2,2,2-trifluoroethanol (B45653) (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP), can significantly improve the regioselectivity in the formation of N-methylpyrazoles from 1,3-diketones and methylhydrazine. acs.org This effect is attributed to the unique hydrogen-bonding properties of fluorinated alcohols, which can stabilize one transition state over the other.
Table 2: Comparison of Regioselective Synthetic Methods
| Method | Key Feature | Typical Outcome | Reference |
|---|---|---|---|
| Acetylenic Ketone Cyclization | Reaction with hydrazines | Highly regioselective, single isomer formed. | researchgate.net |
| 1,3-Dipolar Cycloaddition | Use of diazo compounds and alkyne surrogates | Excellent regioselectivity. | thieme.de |
Green Chemistry Approaches in this compound Synthesis
The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds to minimize environmental impact. thieme-connect.com For the synthesis of this compound, several green strategies can be employed.
Aqueous Synthesis: Water is an ideal green solvent due to its non-toxicity, availability, and safety. Numerous pyrazole syntheses have been successfully performed in aqueous media, often using surfactants like cetyltrimethylammonium bromide (CTAB) or biocatalysts to facilitate the reaction. thieme-connect.com
One-Pot Multicomponent Reactions (MCRs): MCRs are highly efficient processes where multiple starting materials react in a single vessel to form a complex product, reducing the need for intermediate purification steps, saving time, and minimizing solvent waste. thieme-connect.com The synthesis of pyrazole derivatives via a four-component reaction of a hydrazine, an aldehyde, a 1,3-dicarbonyl compound, and a nitrile is a well-established green method. nih.gov
Use of Recyclable Catalysts: Heterogeneous catalysts, such as mesoporous SiO₂-Al₂O₃ or nano-ZnO, offer significant advantages as they can be easily separated from the reaction mixture and reused multiple times, reducing waste and cost. nih.govjchemlett.com For instance, a cerium-based heterogeneous catalyst has been shown to be effective and recyclable for pyrazole synthesis in ethanol (B145695) at room temperature. rsc.org
These green methodologies not only make the synthesis more environmentally benign but can also lead to improved yields and simplified operational procedures.
Chemical Transformations and Reaction Mechanisms of 5 Diethoxymethyl 3 Methyl 1h Pyrazole
Reactivity of the Diethoxymethyl Group
The diethoxymethyl group is an acetal (B89532), which primarily functions as a stable precursor to an aldehyde. Its reactivity is dominated by hydrolysis to unmask the carbonyl group, which can then undergo further derivatization.
The diethoxymethyl acetal can be readily hydrolyzed under acidic conditions to yield 3-methyl-1H-pyrazole-5-carbaldehyde. This transformation is a classic example of acetal deprotection, typically proceeding via protonation of an ethoxy group, followed by the loss of ethanol (B145695) to form a resonance-stabilized oxocarbenium ion. Subsequent attack by water and loss of a proton and a second molecule of ethanol yields the target aldehyde.
Once formed, 3-methyl-1H-pyrazole-5-carbaldehyde is a versatile intermediate for a wide range of chemical transformations. The aldehyde functionality can be derivatized through condensation and addition reactions to create more complex molecular architectures. For instance, it can react with various nucleophiles such as amines, hydrazines, and active methylene (B1212753) compounds to form imines, hydrazones, and products of Knoevenagel condensation, respectively. These derivatives are often precursors for the synthesis of fused heterocyclic systems and other biologically relevant scaffolds.
| Pyrazole Aldehyde Reactant | Reagent(s) | Reaction Type | Product Type | Reference |
|---|---|---|---|---|
| 3-Aryl-1-phenyl-1H-pyrazole-4-carbaldehyde | Hydrazine (B178648) Hydrate (B1144303) | Condensation/Cyclization | Fused Pyrazole System | |
| 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde | o-Phenylenediamine | Condensation/Cyclization | Pyrazolo[3,4-b]benzodiazepine | |
| Pyrazole-4-carbaldehyde derivative | 2-Mercaptoacetic acid, Aromatic amines | Condensation/Cyclization | Pyrazolylthiazolidin-4-one | |
| 3-Methyl-5-pyrazolone | Aromatic Aldehydes (e.g., Benzaldehyde) | Knoevenagel Condensation | Benzylidene derivative of pyrazole |
Transacetalization offers a method to exchange the diethoxy acetal for another acetal, such as one derived from a diol to form a cyclic acetal (e.g., a 1,3-dioxolane). This reaction is also typically acid-catalyzed and proceeds through an equilibrium process. By using a large excess of the new alcohol or removing the ethanol byproduct, the equilibrium can be shifted toward the desired product. While a common transformation for acetals, specific examples involving 5-(diethoxymethyl)-3-methyl-1H-pyrazole are not extensively documented in the literature, but the reaction remains a plausible pathway for modifying this functional group.
The aldehyde generated from the hydrolysis of this compound is an electrophilic center, readily attacked by a variety of nucleophiles. This reactivity is fundamental to its utility as a synthetic intermediate.
Common nucleophilic addition reactions include:
Formation of Cyanohydrins: Reaction with cyanide ions (e.g., from HCN or TMSCN) yields a cyanohydrin, which can be a precursor to alpha-hydroxy acids or alpha-amino alcohols.
Grignard and Organolithium Reactions: Addition of organometallic reagents like Grignard reagents (R-MgBr) or organolithiums (R-Li) produces secondary alcohols.
Wittig Reaction: Reaction with phosphorus ylides (Wittig reagents) converts the carbonyl group into a carbon-carbon double bond, providing access to various vinyl-substituted pyrazoles.
Reductive Amination: The aldehyde can react with a primary or secondary amine to form an imine or enamine intermediate, which is then reduced in situ (e.g., with NaBH(OAc)₃) to form a new amine.
These reactions highlight the role of the diethoxymethyl group as a masked aldehyde, enabling the introduction of diverse functionalities at the C5 position of the pyrazole ring after a simple deprotection step.
Functionalization of the Pyrazole Ring System
The pyrazole ring is an aromatic heterocycle that can undergo functionalization through several mechanisms, including electrophilic aromatic substitution and modern C-H activation techniques.
The pyrazole ring is considered an electron-rich aromatic system, making it susceptible to electrophilic attack. In 3,5-disubstituted pyrazoles, such as the title compound, the C4 position is the most electron-rich and sterically accessible site, and thus the preferred position for electrophilic aromatic substitution. The methyl group at C3 and the diethoxymethyl group at C5 are both considered weakly activating and will direct incoming electrophiles to the C4 position.
Common electrophilic aromatic substitution reactions applicable to this pyrazole core include:
Nitration: Using nitrating agents like a mixture of nitric acid and sulfuric acid, or nitric acid in trifluoroacetic anhydride, a nitro group (-NO₂) can be introduced at the C4 position. For example, the analogous compound 3,5-dimethylpyrazole (B48361) undergoes nitration to exclusively yield 3,5-dimethyl-4-nitropyrazole.
Halogenation: Reagents such as N-bromosuccinimide (NBS), N-chlorosuccinimide (NCS), or molecular iodine can be used to install a halogen atom at the C4 position. Studies on similarly substituted pyrazoles confirm that halogenation occurs selectively at this site.
| Substrate | Reagent(s) | Reaction | Product | Yield | Reference |
|---|---|---|---|---|---|
| 3,5-Dimethylpyrazole | HNO₃, (CF₃CO)₂O | Nitration | 3,5-Dimethyl-4-nitropyrazole | 76% | |
| 3-Aryl-1H-pyrazol-5-amine | N-Bromosuccinimide (NBS), DMSO | Bromination | 4-Bromo-3-aryl-1H-pyrazol-5-amine | up to 95% | |
| 1-Phenyl-3,5-dimethyl-1H-pyrazole | N-Iodosuccinimide (NIS), Ethanol | Iodination | 4-Iodo-1-phenyl-3,5-dimethyl-1H-pyrazole | 94% |
Transition-metal-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of heteroaromatic rings, offering a more atom-economical alternative to traditional cross-coupling reactions. The C-H bonds of the pyrazole ring can be directly coupled with various partners, most commonly aryl halides, in the presence of a palladium catalyst.
For 3,5-disubstituted 1H-pyrazoles, functionalization is typically directed to the C4-H bond. Palladium catalysts, often in combination with phosphine (B1218219) ligands and a base, are effective for this transformation. The reaction mechanism generally involves a concerted metalation-deprotonation (CMD) pathway or oxidative addition followed by C-H activation. The choice of catalyst, base, solvent, and reaction conditions can influence the efficiency and selectivity of the arylation. While N-arylation can also occur, conditions can be optimized to favor C-C bond formation at the C4 position. Recent methodologies have also demonstrated that by blocking the C4 position with a removable group like a carboxylate, C-H activation can be directed to the C5 position.
| Pyrazole Substrate | Coupling Partner | Catalyst/Ligand | Base | Solvent | Position Functionalized | Reference |
|---|---|---|---|---|---|---|
| 1-Methyl-4-nitro-1H-pyrazole | 1-Bromo-2-methoxynaphthalene | Pd(OAc)₂ / CD₃-AntPhos | Cs₂CO₃ | Toluene | C5 | |
| Ethyl 1-methylpyrazole-4-carboxylate | 1-Bromo-4-(trifluoromethyl)benzene | PdCl(C₃H₅)(dppb) | KOAc | DMA | C5 | |
| 1-Methylimidazole | 1-Bromo-4-nitrobenzene | Pd(OAc)₂ (ligandless) | K₂CO₃ | Anisole | C5 | |
| 1-Ethylpyrazole | Iodobenzene | Pd(OAc)₂ | Ag₂O | Acetic Acid | sp³ C-H of ethyl group |
Transformations at the Nitrogen Atom(s) of the Pyrazole Ring (N-alkylation, N-acylation)
Transformations at the nitrogen atoms of the pyrazole ring, namely N-alkylation and N-acylation, are fundamental reactions for the functionalization of this heterocyclic system. However, specific studies detailing these transformations for this compound are not found in the reviewed scientific literature.
N-alkylation: In general, the N-alkylation of pyrazoles can lead to a mixture of two regioisomers, with the alkyl group attaching to either the N1 or N2 position. The regioselectivity of this reaction is influenced by several factors, including the steric hindrance of the substituents on the pyrazole ring, the nature of the alkylating agent, and the reaction conditions (e.g., base, solvent). For an unsymmetrically substituted pyrazole like this compound, it is conceivable that alkylation would produce a mixture of 1-alkyl-5-(diethoxymethyl)-3-methyl-1H-pyrazole and 1-alkyl-3-(diethoxymethyl)-5-methyl-1H-pyrazole. Without experimental data, the precise ratio of these isomers remains speculative.
N-acylation: Similarly, N-acylation of pyrazoles introduces an acyl group onto one of the ring nitrogen atoms. This reaction is typically carried out using acylating agents such as acyl chlorides or anhydrides in the presence of a base. The resulting N-acylpyrazoles are often valuable intermediates in organic synthesis. For this compound, acylation would be expected to yield the corresponding N-acyl derivatives. The reactivity and regioselectivity would likely be governed by principles similar to those for N-alkylation.
A comprehensive search of chemical databases and scientific journals did not yield specific examples or data tables for the N-alkylation or N-acylation of this compound.
Mechanistic Investigations of Key Reactions
Detailed mechanistic investigations, including the use of kinetic isotope effects and the identification of reaction intermediates, are crucial for understanding the reaction pathways of chemical transformations. Unfortunately, such studies specifically focused on this compound are not available.
Reaction Pathway Elucidation using Kinetic Isotope Effects
The kinetic isotope effect (KIE) is a powerful tool for elucidating reaction mechanisms by determining the rate-limiting step and the nature of the transition state. This is achieved by comparing the reaction rates of a substrate with its isotopically labeled counterpart. For instance, in the context of N-alkylation of a pyrazole, a primary kinetic isotope effect would be expected if the deprotonation of the N-H bond by a base is the rate-determining step. This would involve comparing the rate of reaction for the standard pyrazole with its N-deuterated analogue.
No studies employing kinetic isotope effects to investigate the reaction mechanisms of this compound have been reported. Such an experimental undertaking would provide valuable insights into the intricacies of its N-functionalization reactions.
Intermediate Identification and Characterization
The identification and characterization of reaction intermediates are fundamental to confirming a proposed reaction mechanism. Techniques such as spectroscopy (NMR, IR, Mass Spectrometry) and trapping experiments are commonly used for this purpose. In the N-alkylation of pyrazoles, the pyrazolate anion, formed upon deprotonation by a base, is a key intermediate. For N-acylation, tetrahedral intermediates resulting from the nucleophilic attack of the pyrazole nitrogen on the acylating agent could be postulated.
There is no published research that identifies or characterizes any reaction intermediates involved in the chemical transformations of this compound.
Role of 5 Diethoxymethyl 3 Methyl 1h Pyrazole in Advanced Organic Synthesis
Precursor for Complex Pyrazole-Containing Heterocycles
The unveiled 5-formyl group is a powerful handle for the annulation of additional rings onto the pyrazole (B372694) core, leading to a variety of fused and spirocyclic heterocyclic systems. These complex structures are of significant interest in medicinal chemistry and materials science. beilstein-journals.org
Fused pyrazoles, where the pyrazole ring is merged with another heterocyclic ring, are prominent scaffolds in numerous pharmacologically active compounds. beilstein-journals.orgjmchemsci.com 5-(Diethoxymethyl)-3-methyl-1H-pyrazole, after deprotection to its aldehyde form, is a key precursor for several important classes of fused pyrazoles, notably pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines.
The synthesis of pyrazolo[1,5-a]pyrimidines often involves the condensation of a 5-aminopyrazole with a 1,3-dicarbonyl compound. eurekaselect.comsemanticscholar.orgnih.gov While the starting material is not an aminopyrazole, its derivative, 5-formyl-3-methyl-1H-pyrazole, can participate in reactions with compounds containing active methylene (B1212753) groups and an amino functional group to construct the pyrimidine (B1678525) ring. For example, reaction with β-enaminones or other suitable bielectrophiles can lead to the formation of the fused system. nih.gov
The synthesis of pyrazolo[3,4-b]pyridines is a well-established route that frequently utilizes the reaction between a 5-aminopyrazole and a 1,3-dicarbonyl compound or an α,β-unsaturated ketone. ed.ac.uknih.gov Alternatively, the aldehyde derivative from this compound can react with enaminones or active methylene compounds like malononitrile (B47326) in the presence of an amine source to build the fused pyridine (B92270) ring. researchgate.net These reactions often proceed via an initial condensation or Michael addition followed by intramolecular cyclization and dehydration/oxidation to yield the aromatic heterocyclic system. nih.govnih.gov
Table 1: Examples of Fused Pyrazole Systems Synthesized from Pyrazole Precursors
| Fused System | Typical Reagents for Annulation | Reaction Type |
| Pyrazolo[1,5-a]pyrimidine | 1,3-Dicarbonyl compounds, β-Enaminones | Cyclocondensation |
| Pyrazolo[3,4-b]pyridine | α,β-Unsaturated ketones, Malononitrile, Enaminones | Michael Addition/Cyclization |
| Pyrazolo[3,4-d]pyrimidine | Thiourea (B124793), Acetic Anhydride | Cyclocondensation |
Spirocyclic compounds, characterized by two rings connected through a single shared atom, represent a unique three-dimensional chemical space. The synthesis of spirocyclic pyrazole derivatives can be achieved through multi-component reactions where an aldehyde is a key reactant. researchgate.net Following hydrolysis, the 5-formyl-3-methyl-1H-pyrazole derived from this compound can participate in such reactions.
A common strategy involves the condensation of an aldehyde, an active methylene compound (like malononitrile), and a cyclic compound with an exocyclic double bond or a suitable nucleophile. For instance, a catalyst-free, four-component reaction in an aqueous medium involving an aldehyde, malononitrile, hydrazine (B178648) hydrate (B1144303), and ethyl acetoacetate (B1235776) can yield pyrano[2,3-c]pyrazole derivatives. researchgate.net By replacing the simple aldehyde with 5-formyl-3-methyl-1H-pyrazole and using cyclic ketones like isatin (B1672199) or ninhydrin, this methodology can be adapted to produce complex spiro[indole-3,4'-pyrano[2,3-c]pyrazoles] or other related spirocyclic systems. The pyrazole aldehyde condenses with the active methylene compound, which then undergoes a Michael addition with a pyrazolone (B3327878) (formed in situ), followed by cyclization to form the spiro-fused pyran ring. researchgate.net
Building Block in Multi-Component Reactions (MCRs)
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a final product incorporating substantial portions of all reactants, are highly valued for their efficiency and atom economy. nih.govnih.gov The aldehyde functionality, readily accessible from this compound, is a cornerstone component in many named MCRs.
For example, the Hantzsch Dihydropyridine Synthesis traditionally involves an aldehyde, two equivalents of a β-ketoester, and ammonia (B1221849) or ammonium (B1175870) acetate. By employing 5-formyl-3-methyl-1H-pyrazole as the aldehyde component, this reaction can be used to synthesize 1,4-dihydropyridines bearing a pyrazole substituent at the 4-position. These structures are of interest for their potential biological activities.
Similarly, in the Biginelli Reaction , an aldehyde, a β-dicarbonyl compound (like ethyl acetoacetate), and urea (B33335) or thiourea react to form dihydropyrimidinones. nih.gov Using the pyrazole aldehyde in this MCR would lead to the synthesis of dihydropyrimidinones functionalized with a 3-methyl-1H-pyrazol-5-yl group, creating novel heterocyclic hybrids. The versatility of MCRs allows for the rapid generation of libraries of complex molecules from simple building blocks like the pyrazole aldehyde derived from the title compound. nih.gov
Table 2: Potential Multi-Component Reactions Utilizing 5-Formyl-3-methyl-1H-pyrazole
| Reaction Name | Key Components | Resulting Scaffold |
| Hantzsch Reaction | Pyrazole aldehyde, β-Ketoester (2 eq.), Ammonia source | 1,4-Dihydropyridine |
| Biginelli Reaction | Pyrazole aldehyde, β-Dicarbonyl compound, Urea/Thiourea | Dihydropyrimidinone |
| Three-component Pyrazole Synthesis | Pyrazole aldehyde, Tosylhydrazine, Terminal alkyne | 1,3,5-Trisubstituted Pyrazole |
Design and Synthesis of Ligands for Coordination Chemistry
Pyrazole and its derivatives are fundamental ligands in coordination chemistry and have been used to create a vast range of metal complexes. researchgate.netresearchgate.netnih.gov The pyrazole ring itself offers two nitrogen atoms that can coordinate to a metal center. This compound is a precursor for designing more sophisticated polydentate ligands.
After deprotection to the aldehyde, the formyl group can be chemically modified to introduce additional donor atoms, enabling chelation. A straightforward modification is the condensation of the aldehyde with a primary amine to form a Schiff base (imine). If the amine contains another donor group (e.g., a pyridine ring in 2-aminopyridine (B139424) or a hydroxyl group in ethanolamine), the resulting Schiff base ligand becomes a tridentate N,N,N- or N,N,O-donor. Such multidentate ligands form stable chelate rings with transition metal ions, leading to complexes with diverse geometries and properties. nih.govmocedes.org
Furthermore, the aldehyde can be reduced to a hydroxymethyl group, providing an alcohol donor site, or oxidized to a carboxylic acid group, introducing a carboxylate donor. These transformations convert the simple pyrazole into a multifunctional ligand capable of bridging multiple metal centers to form coordination polymers or metal-organic frameworks (MOFs). researchgate.net
Table 3: Ligand Design Strategies from this compound
| Modification Reaction | Functional Group Introduced | Potential Donor Atoms | Ligand Type |
| Condensation with Amine | Imine (Schiff Base) | N(pyrazole), N(imine) | Bidentate (or higher) |
| Reduction | Hydroxymethyl (-CH₂OH) | N(pyrazole), O(hydroxyl) | Bidentate |
| Oxidation | Carboxylic Acid (-COOH) | N(pyrazole), O(carboxylate) | Bidentate |
Advanced Spectroscopic and Structural Characterization Techniques for 5 Diethoxymethyl 3 Methyl 1h Pyrazole Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural analysis of pyrazole (B372694) derivatives. One-dimensional (¹H and ¹³C) NMR provides initial information on the chemical environment of protons and carbons, while advanced two-dimensional techniques are essential for unambiguous structure determination. nih.govbohrium.com
Two-dimensional (2D) NMR experiments are indispensable for establishing the precise connectivity of atoms within pyrazole derivatives. youtube.com
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, typically through two or three bonds. For a derivative of 5-(Diethoxymethyl)-3-methyl-1H-pyrazole, COSY would be used to confirm the connectivity within the diethoxymethyl group by showing correlations between the methine proton (CH) and the methylene (B1212753) protons (CH₂) of the ethyl groups, as well as the coupling between the methylene (CH₂) and methyl (CH₃) protons of the ethyl groups.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹JCH). It allows for the definitive assignment of carbon signals based on their attached protons. For instance, the signal for the pyrazole C4-H proton would show a direct correlation to the C4 carbon atom. science.gov
HMBC (Heteronuclear Multiple Bond Correlation): This technique maps long-range (typically 2-3 bonds) correlations between protons and carbons (²JCH, ³JCH). It is crucial for identifying quaternary carbons and piecing together the molecular skeleton. nih.gov For the title compound, HMBC would show correlations from the methyl protons at C3 to the C3 and C4 carbons of the pyrazole ring, and from the C4-H proton to the C3, C5, and C3a carbons, confirming the substituent positions. nih.govresearchgate.net
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing critical information about stereochemistry and conformation. For example, NOESY can reveal the spatial proximity between protons on the pyrazole ring and those on its substituents, which helps to define the molecule's preferred three-dimensional structure. nih.govresearchgate.net
| Technique | Purpose | Example Correlations for a 5-(Substituted)-3-methyl-1H-pyrazole Derivative |
| COSY | Identifies ¹H-¹H spin-spin coupling networks. | Correlation between methylene (-CH₂-) and methyl (-CH₃) protons in an ethyl group. |
| HSQC | Correlates directly bonded ¹H and ¹³C atoms. | Correlation between the pyrazole C4-H proton and the C4 carbon. |
| HMBC | Shows long-range ¹H-¹³C correlations (2-3 bonds). | Correlation from 3-methyl protons to pyrazole ring carbons C3 and C4. |
| NOESY | Reveals through-space proximity of protons. | Correlation between the pyrazole C4-H proton and protons on the substituent at the C5 position. |
Dynamic NMR (DNMR) is employed to study time-dependent phenomena such as conformational changes or hindered bond rotation. copernicus.org In pyrazole derivatives, processes like tautomerism or rotation around single bonds (e.g., the C5-substituent bond) can be investigated. By analyzing NMR spectra at various temperatures, it is possible to observe changes in line shape, from sharp signals during fast exchange to broadened or separate signals during slow exchange on the NMR timescale. copernicus.orgresearchgate.net This analysis allows for the calculation of rotational energy barriers and provides insight into the flexibility and conformational preferences of the molecule in solution. researchgate.net For example, hindered rotation of the diethoxymethyl group could potentially lead to distinct signals for the two ethyl groups at low temperatures.
X-ray Crystallography for Solid-State Structure Determination
Single-crystal X-ray crystallography provides the most definitive information about the molecular structure of a compound in the solid state. This technique yields precise atomic coordinates, allowing for the accurate determination of bond lengths, bond angles, and torsion angles. nih.govnih.gov For derivatives of this compound, a crystal structure would unambiguously confirm the atomic connectivity and the planarity of the pyrazole ring. nih.gov
Furthermore, X-ray crystallography reveals the three-dimensional packing of molecules in the crystal lattice, stabilized by intermolecular interactions such as hydrogen bonds and van der Waals forces. uky.edu This information is crucial for understanding the solid-state properties of the material. The dihedral angle between the pyrazole ring and any aromatic substituents is a key parameter determined from these studies. nih.gov
Below is a table with representative crystallographic data for a related pyrazole derivative, illustrating the type of information obtained.
| Parameter | Description | Example Value (for a generic pyrazole derivative) |
| Crystal System | The symmetry system of the crystal lattice. | Monoclinic |
| Space Group | The specific symmetry group of the crystal. | P2₁/n |
| Unit Cell Dimensions | The lengths (a, b, c) and angles (α, β, γ) of the unit cell. | a = 6.5 Å, b = 7.3 Å, c = 8.0 Å, α = 88°, β = 77°, γ = 86° nih.gov |
| Bond Length (N-N) | The distance between the two nitrogen atoms in the pyrazole ring. | ~1.35 Å |
| Bond Angle (C-N-N) | The angle within the pyrazole ring. | ~110° |
| Dihedral Angle | The angle between the plane of the pyrazole ring and a substituent ring. | 4.64(7)° nih.gov |
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragment Analysis
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy. xmu.edu.cn By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can confirm the molecular formula of this compound and its derivatives, distinguishing them from other compounds with the same nominal mass. researchgate.net
In addition to accurate mass determination, tandem mass spectrometry (MS/MS) experiments provide detailed information about the molecule's structure through fragmentation analysis. researchgate.netresearchgate.net The fragmentation patterns of pyrazoles are often characteristic and can help elucidate the structure of unknown derivatives. Common fragmentation pathways for pyrazole-containing compounds involve cleavages near the heterocyclic ring and within the substituent groups. nih.govcore.ac.uk For the title compound, characteristic fragments would likely arise from the loss of ethoxy or diethoxymethyl groups.
| Ion | Description | Expected m/z (example) | Structural Information |
| [M+H]⁺ | Protonated molecular ion | C₉H₁₇N₂O₂⁺ | Confirms molecular formula. |
| [M-OC₂H₅]⁺ | Loss of an ethoxy radical | [M-45]⁺ | Indicates the presence of an ethoxy group. |
| [M-CH(OC₂H₅)₂]⁺ | Loss of the diethoxymethyl group | [M-103]⁺ | Confirms the diethoxymethyl substituent. |
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Molecular Fingerprinting
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule. nih.gov These techniques measure the vibrational frequencies of chemical bonds, which are characteristic of the bond type and its chemical environment. researchgate.nettandfonline.com The resulting spectrum serves as a molecular "fingerprint," which can be used for identification.
For this compound, IR and Raman spectra would show characteristic bands for the C-H stretching of the methyl and ethyl groups, C-O stretching of the acetal (B89532), and the vibrations of the pyrazole ring itself, such as C=N and C=C stretching. researchgate.netderpharmachemica.com Comparing experimental spectra with those calculated using computational methods like Density Functional Theory (DFT) can aid in the precise assignment of vibrational modes. tandfonline.comderpharmachemica.com
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Functional Group |
| N-H Stretch | 3300 - 3500 | Pyrazole N-H |
| C-H Stretch (sp³) | 2850 - 3000 | Methyl and Diethoxymethyl groups derpharmachemica.com |
| C=N Stretch | 1460 - 1620 | Pyrazole ring researchgate.net |
| C=C Stretch | 1500 - 1600 | Pyrazole ring researchgate.net |
| C-O Stretch | 1050 - 1150 | Diethoxymethyl group |
Chiroptical Spectroscopy (CD, ORD) for Enantiomeric Excess Determination
Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are specifically used for the analysis of chiral molecules. saschirality.org These methods measure the differential interaction of a chiral sample with left- and right-circularly polarized light. saschirality.org If a derivative of this compound is chiral (for example, due to the introduction of a stereocenter), CD and ORD can be used to determine its absolute configuration and enantiomeric excess. The sign and magnitude of the observed signal are characteristic of a specific enantiomer, making these techniques essential for the analysis of optically active compounds. saschirality.orgcas.cz
Computational and Theoretical Studies of 5 Diethoxymethyl 3 Methyl 1h Pyrazole and Its Reactivity
Quantum Chemical Calculations
Quantum chemical calculations are a cornerstone of modern chemical research, offering a detailed view of molecules at the electronic level. These methods are broadly categorized into Density Functional Theory (DFT) and ab initio methods, each providing unique advantages in the study of pyrazole (B372694) derivatives.
Density Functional Theory (DFT) for Electronic Structure and Energetics
Density Functional Theory (DFT) has become a popular computational method due to its favorable balance of accuracy and computational cost. eurasianjournals.com For 5-(Diethoxymethyl)-3-methyl-1H-pyrazole, DFT calculations can be employed to determine its optimized molecular geometry, electronic structure, and energetic properties. kfupm.edu.sa Functionals such as B3LYP, combined with appropriate basis sets like 6-311++G(d,p), are commonly used to model pyrazole systems. nih.gov
These calculations can provide key electronic parameters that govern the molecule's reactivity. researchgate.net For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is an indicator of chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more polarizable and more reactive.
Table 1: Illustrative DFT-Calculated Electronic Properties of this compound
| Property | Calculated Value | Significance |
| HOMO Energy | -6.5 eV | Indicates the ability to donate electrons. |
| LUMO Energy | -0.8 eV | Indicates the ability to accept electrons. |
| HOMO-LUMO Gap | 5.7 eV | Relates to chemical reactivity and stability. |
| Dipole Moment | 2.5 D | Measures the polarity of the molecule. |
Note: The values in this table are illustrative and representative of typical pyrazole derivatives.
Furthermore, DFT can be used to generate Molecular Electrostatic Potential (MEP) maps. nih.gov These maps visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are key to understanding intermolecular interactions and reaction sites. nih.gov
Ab Initio Methods for High-Accuracy Calculations
Ab initio methods, which are based on first principles without empirical parameters, offer a higher level of theoretical accuracy. Methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, while computationally more demanding, can provide benchmark-quality data for the electronic and geometric properties of this compound. nih.gov
These high-accuracy calculations are particularly useful for validating the results obtained from DFT methods and for studying systems where electron correlation effects are significant. For pyrazole derivatives, ab initio calculations have been instrumental in determining precise rotational constants, vibrational frequencies, and thermochemical data. purkh.com
Molecular Modeling and Simulation
Molecular modeling and simulation techniques extend beyond static electronic structure calculations to explore the dynamic behavior and reactivity of molecules.
Conformational Analysis and Tautomerism Studies
The flexible diethoxymethyl group in this compound suggests the existence of multiple low-energy conformations. Conformational analysis, often performed using a combination of molecular mechanics and quantum chemical methods, can identify the most stable conformers and the energy barriers between them. bohrium.com This is crucial as the reactivity and biological activity of a molecule can be highly dependent on its three-dimensional shape. bohrium.com
Pyrazole rings are also known to exhibit annular tautomerism, where a proton can shift between the two nitrogen atoms. nih.govacs.org For this compound, two principal tautomers can exist. Theoretical calculations can predict the relative energies of these tautomers in the gas phase and in different solvents, providing insight into the predominant form under various conditions. nih.gov The stability of each tautomer is influenced by the electronic effects of the substituents and their interactions with the solvent. nih.gov
Table 2: Illustrative Relative Energies of Tautomers of this compound
| Tautomer | Relative Energy (kcal/mol) in Gas Phase | Relative Energy (kcal/mol) in Water |
| This compound | 0.0 | 0.0 |
| 3-(Diethoxymethyl)-5-methyl-1H-pyrazole | 1.2 | 0.8 |
Note: The values in this table are illustrative and based on general findings for substituted pyrazoles.
Reaction Pathway Calculations and Transition State Analysis
Computational methods are powerful tools for mapping out the potential energy surface of a chemical reaction, allowing for the determination of reaction pathways and the characterization of transition states. kfupm.edu.sa For reactions involving this compound, such as its synthesis via the Knorr pyrazole synthesis or subsequent functionalization, these calculations can elucidate the reaction mechanism. rsc.org
By locating the transition state structure and calculating its energy, the activation energy barrier for a reaction can be determined. wuxiapptec.com This information is vital for predicting reaction rates and understanding the factors that control the regioselectivity and stereoselectivity of a reaction. Techniques like Intrinsic Reaction Coordinate (IRC) calculations can then be used to confirm that the identified transition state connects the reactants and products.
Quantitative Structure-Reactivity Relationship (QSRR) Modeling
Quantitative Structure-Reactivity Relationship (QSRR) modeling is a statistical approach used to correlate the chemical structure of a series of compounds with their reactivity. researchgate.net By developing a mathematical model based on calculated molecular descriptors, the reactivity of new or untested compounds can be predicted. nih.gov
For a series of pyrazole derivatives including this compound, a QSRR model could be developed to predict a specific type of reactivity, such as the rate of a particular reaction or the equilibrium constant for a binding interaction. The model would be built using a training set of compounds with known reactivity data.
Table 3: Examples of Molecular Descriptors Used in QSRR Models for Pyrazole Derivatives
| Descriptor Type | Examples | Information Encoded |
| Electronic | HOMO/LUMO energies, Mulliken charges, Dipole moment | Electron distribution and polarizability |
| Topological | Connectivity indices, Wiener index | Molecular branching and size |
| Geometrical | Molecular surface area, Volume, Ovality | Molecular shape and size |
| Quantum Chemical | Hardness, Electronegativity, Fukui functions | Chemical reactivity indices |
These descriptors, calculated for each molecule in the training set, are then correlated with the experimental reactivity data using statistical methods like multiple linear regression or machine learning algorithms. nih.gov The resulting QSRR model can then be used to predict the reactivity of this compound and guide the design of new pyrazole derivatives with desired reactivity profiles.
Hirshfeld Surface Analysis for Intermolecular Interactions
Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. This analysis maps the electron distribution of a molecule within its crystalline environment, providing insights into the nature and prevalence of different types of intermolecular contacts.
The analysis involves generating a three-dimensional Hirshfeld surface mapped with properties such as dnorm (normalized contact distance), which highlights regions of significant intermolecular contact. Red spots on the dnorm surface indicate close contacts, such as hydrogen bonds, while blue regions represent weaker or longer-range interactions.
For a molecule like this compound, one would expect to observe several types of intermolecular contacts. Based on the analysis of other pyrazole derivatives, typical interactions include:
H···H Contacts: Often comprising the largest percentage of the surface area due to the abundance of hydrogen atoms in organic molecules.
O···H/H···O Contacts: Indicative of hydrogen bonding, potentially involving the oxygen atoms of the diethoxymethyl group and hydrogen atoms from neighboring molecules.
N···H/H···N Contacts: Potential hydrogen bonds involving the nitrogen atoms of the pyrazole ring.
Without experimental crystallographic data for this compound, a detailed breakdown and data table of these interactions cannot be generated.
Q & A
Basic: How can the synthesis of 5-(Diethoxymethyl)-3-methyl-1H-pyrazole be optimized for improved yield and purity?
Methodological Answer:
Optimization involves selecting appropriate solvents (e.g., ethanol or THF for solubility), controlling reaction temperature (stepwise heating to avoid side reactions), and using catalysts like acid/base systems. For example, hydrazine derivatives in ethanol under reflux have been effective for pyrazole cyclization . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization in ethanol can enhance purity. Monitoring by TLC and NMR at intermediate stages ensures reaction progression .
Advanced: How can contradictory reports on the biological activity of this compound be resolved?
Methodological Answer:
Contradictions often arise from variations in assay conditions (e.g., cell lines, concentrations). To address this:
- Standardize bioassays using validated cell lines (e.g., HEK293 for receptor binding) and controls.
- Perform dose-response curves (0.1–100 µM) to establish EC50/IC50 values.
- Cross-validate findings with orthogonal methods (e.g., SPR for binding affinity vs. cellular assays ).
- Replicate studies in independent labs to confirm reproducibility .
Basic: What are the best practices for determining the crystal structure of this compound using SHELX?
Methodological Answer:
- Data Collection: Use high-resolution X-ray diffraction (Mo-Kα radiation, λ = 0.71073 Å) at 100 K to minimize thermal motion .
- Refinement: Employ SHELXL for iterative refinement, starting with isotropic thermal parameters and progressing to anisotropic. Validate using R-factor convergence (target R1 < 0.05) .
- Validation: Check for missed symmetry (PLATON) and hydrogen bonding consistency. Deposit CIF files in public databases (e.g., CCDC) .
Advanced: How to address discrepancies in spectroscopic data (e.g., NMR, IR) across studies?
Methodological Answer:
Discrepancies may stem from solvent effects, impurities, or calibration errors. Mitigation strategies:
- Standardize solvent systems (e.g., DMSO-d6 for NMR) and report chemical shifts relative to TMS.
- Use high-field instruments (≥500 MHz NMR) and validate peak assignments via 2D techniques (COSY, HSQC) .
- Compare IR spectra with computed DFT vibrational modes (Gaussian 09, B3LYP/6-31G*) to confirm functional groups .
Advanced: What methodologies enable functionalization of the pyrazole core without destabilizing it?
Methodological Answer:
- Electrophilic Substitution: Protect the diethoxymethyl group with TBSCl before introducing substituents at the 1H position .
- Click Chemistry: Use copper-catalyzed azide-alkyne cycloaddition (CuAAC) to append triazole moieties under mild conditions (room temperature, aqueous THF) .
- Cross-Coupling: Suzuki-Miyaura reactions with aryl boronic acids (Pd(PPh3)4, Na2CO3, DME/H2O) selectively modify the 3-methyl position .
Advanced: How can in silico tools predict the compound’s interaction with biological targets?
Methodological Answer:
- Docking Studies: Use AutoDock Vina with crystal structures of target proteins (e.g., carbonic anhydrase IX, PDB: 3IAI). Set grid boxes to cover active sites (20 ų) and run 50 genetic algorithm iterations .
- Molecular Dynamics (MD): Simulate ligand-protein stability in GROMACS (CHARMM36 force field, 100 ns trajectories). Analyze RMSD and binding free energy (MM/PBSA) .
Basic: How to assess the compound’s stability under varying storage and experimental conditions?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
